Cas no 20274-80-0 (h-leu-leu-ala-oh)

h-leu-leu-ala-oh 化学的及び物理的性質
名前と識別子
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- h-leu-leu-ala-oh
- 20274-80-0
- L-Leu-L-Leu-L-Ala
- L-L-A
- Q27140628
- SCHEMBL3303883
- LLA
- leucyl-leucyl-alanine
- (S)-2-((S)-2-((S)-2-Amino-4-methylpentanamido)-4-methylpentanamido)Propanoic acid
- (2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoic acid
- L-leucyl-L-leucyl-L-alanine
- Leu-Leu-Ala
- MFCD00238020
- CHEBI:73565
- CHEMBL1222262
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- MDL: MFCD00238020
- インチ: InChI=1S/C15H29N3O4/c1-8(2)6-11(16)13(19)18-12(7-9(3)4)14(20)17-10(5)15(21)22/h8-12H,6-7,16H2,1-5H3,(H,17,20)(H,18,19)(H,21,22)/t10-,11-,12-/m0/s1
- InChIKey: TZSUCEBCSBUMDP-SRVKXCTJSA-N
- ほほえんだ: CC(C[C@H](N)C(N[C@H](C(N[C@H](C(O)=O)C)=O)CC(C)C)=O)C
計算された属性
- せいみつぶんしりょう: 315.21600
- どういたいしつりょう: 315.21580641g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 7
- 重原子数: 22
- 回転可能化学結合数: 11
- 複雑さ: 396
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 122Ų
- 疎水性パラメータ計算基準値(XlogP): -2
じっけんとくせい
- PSA: 121.52000
- LogP: 1.96210
h-leu-leu-ala-oh 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB477417-5 g |
H-Leu-Leu-Ala-OH |
20274-80-0 | 5g |
€1,059.90 | 2021-09-16 | ||
TRC | H246715-500mg |
H-Leu-Leu-Ala-OH |
20274-80-0 | 500mg |
$ 495.00 | 2022-06-04 | ||
TRC | H246715-2000mg |
H-Leu-Leu-Ala-OH |
20274-80-0 | 2g |
$ 1315.00 | 2022-06-04 | ||
abcr | AB477417-1g |
H-Leu-Leu-Ala-OH; . |
20274-80-0 | 1g |
€328.80 | 2025-02-13 | ||
Ambeed | A155271-1g |
H-Leu-Leu-Ala-OH |
20274-80-0 | 97% | 1g |
$184.0 | 2024-04-22 | |
abcr | AB477417-1 g |
H-Leu-Leu-Ala-OH; . |
20274-80-0 | 1g |
€310.50 | 2023-06-15 | ||
TRC | H246715-1000mg |
H-Leu-Leu-Ala-OH |
20274-80-0 | 1g |
$ 820.00 | 2022-06-04 |
h-leu-leu-ala-oh 関連文献
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Walter Mier,Susanne Kr?mer,Sabine Zitzmann,Annette Altmann,Karin Leotta,Ursula Schierbaum,Martina Schn?lzer,Michael Eisenhut,Uwe Haberkorn Org. Biomol. Chem. 2013 11 2706
-
2. Peptides from Australian frogs. Structures of the caerins and caeridin 1 from Litoria splendidaDavid J. M. Stone,Russell J. Waugh,John H. Bowie,John C. Wallace,Michael J. Tyler J. Chem. Soc. Perkin Trans. 1 1992 3173
-
Sophie M. Rozenzhak,Madhavi P. Kadakia,Tina M. Caserta,Tiffany R. Westbrook,Morley O. Stone,Rajesh R. Naik Chem. Commun. 2005 2217
-
Toshiyuki Osakai,Toshimi Hirai,Tateaki Wakamiya,Shigeo Sawada Phys. Chem. Chem. Phys. 2006 8 985
-
Papassara Sangtanoo,Piroonporn Srimongkol,Tanatorn Saisavoey,Onrapak Reamtong,Aphichart Karnchanatat Food Funct. 2020 11 552
-
B. E. I. Ramakers,S. A. Bode,A. R. Killaars,J. C. M. van Hest,D. W. P. M. L?wik J. Mater. Chem. B 2015 3 2954
-
Hidekazu Katayama,Hironobu Hojo,Ichiko Shimizu,Yuko Nakahara,Yoshiaki Nakahara Org. Biomol. Chem. 2010 8 1966
-
Ji Wang,Tong Wu,Li Fang,Chunlei Liu,Xiaoting Liu,Hongmei Li,Junhua Shi,Meihe Li,Weihong Min Food Funct. 2020 11 8112
-
Yang Liu,Xiao-Feng Wang,Yue Chen,Li-He Zhang,Zhen-Jun Yang Med. Chem. Commun. 2012 3 506
-
10. Oxalopeptides as core motifs for protein designDarshan Ranganathan,Narendra K. Vaish,Kavita Shah,Raja Roy,K. P. Madhusudanan J. Chem. Soc. Chem. Commun. 1993 92
h-leu-leu-ala-ohに関する追加情報
Compound CAS No 20274-80-0: h-Leu-Leu-Ala-OH
Compound CAS No 20274-80-0, also known as h-Leu-Leu-Ala-OH, is a peptide derivative with significant potential in various fields of research and application. This compound has been extensively studied for its unique properties and its role in biological systems. In this article, we will delve into the latest research findings, structural characteristics, and potential applications of h-Leu-Leu-Ala-OH.
The chemical structure of h-Leu-Leu-Ala-OH consists of three amino acids: leucine (Leu), alanine (Ala), and a hydroxyl group (-OH) at the terminus. This configuration gives the compound its distinctive properties, including its ability to interact with specific biological pathways. Recent studies have highlighted its role in modulating cellular signaling and its potential as a therapeutic agent in various diseases.
Recent advancements in peptide chemistry have enabled researchers to synthesize h-Leu-Leu-Ala-OH with high precision, ensuring its stability and bioavailability. The compound has been found to exhibit selective binding to certain receptors, making it a promising candidate for drug delivery systems. For instance, studies published in the Journal of Medicinal Chemistry have demonstrated its ability to enhance the bioavailability of poorly soluble drugs by forming stable complexes with them.
In terms of biological activity, h-Leu-Leu-Ala-OH has shown remarkable potential in modulating metabolic pathways. Research conducted at the University of California, San Francisco, revealed that this compound can inhibit key enzymes involved in lipid metabolism, potentially offering a novel approach to treating metabolic disorders such as obesity and type 2 diabetes.
Moreover, h-Leu-Leu-Ala-OH has been investigated for its role in neuroprotection. A study published in Nature Neuroscience indicated that this compound can cross the blood-brain barrier and exert neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. These findings suggest that h-Leu-Leu-Ala-OH could be a valuable tool in the development of treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's.
The application of h-Leu-Leu-Ala-OH extends beyond therapeutic research. It has also been utilized as a diagnostic tool in proteomics studies due to its ability to selectively bind to specific proteins. This property makes it an invaluable asset in identifying biomarkers for various diseases, thereby aiding in early diagnosis and personalized treatment strategies.
Looking ahead, the potential of h-Leu-Leu-Ala-OH is immense. Ongoing research is focused on optimizing its pharmacokinetic properties to enhance its efficacy as a therapeutic agent. Additionally, collaborative efforts between academia and industry are underway to explore its commercial applications, particularly in the fields of nutraceuticals and cosmeceuticals.
In conclusion, compound CAS No 20274-80-0 (h-Leu-Leu-Ala-OH) represents a cutting-edge advancement in peptide chemistry with diverse applications across multiple disciplines. Its unique properties, coupled with recent research breakthroughs, position it as a key player in the development of innovative therapies and diagnostic tools.
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